molecular formula C16H11ClN4O3S2 B4770262 N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide

Cat. No.: B4770262
M. Wt: 406.9 g/mol
InChI Key: JNVRYTBDAPGUKM-UHFFFAOYSA-N
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Description

CBT is a chemical compound that belongs to the class of thiadiazoles and has a molecular formula of C15H10ClN5O3S. It was first synthesized by researchers at the University of California, Los Angeles (UCLA) in 2008. Since then, CBT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of CBT is not fully understood. However, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This results in the inhibition of various cellular processes, including DNA synthesis and protein synthesis.
Biochemical and physiological effects:
CBT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CBT inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases. In vivo studies have shown that CBT exhibits anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

CBT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, CBT has some limitations as well. It is relatively unstable and can decompose over time, which can affect the reproducibility of experimental results.

Future Directions

There are several future directions for research on CBT. One direction is to further investigate its potential applications in medicinal chemistry, particularly for the treatment of cancer. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of enzymes. Additionally, research could focus on improving the stability of CBT, which would make it more suitable for use in lab experiments. Finally, research could explore the potential of CBT as a tool for studying various cellular processes and signaling pathways.
In conclusion, CBT is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CBT could lead to the development of new drugs and tools for studying various cellular processes.

Scientific Research Applications

CBT has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, CBT has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In biochemistry, CBT has been used as a tool to study the mechanism of action of various enzymes. In pharmacology, CBT has been studied for its potential as a drug candidate for the treatment of various diseases.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S2/c17-13-7-2-1-4-11(13)9-25-16-20-19-15(26-16)18-14(22)10-5-3-6-12(8-10)21(23)24/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVRYTBDAPGUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide
Reactant of Route 4
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide

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